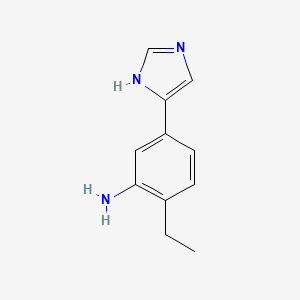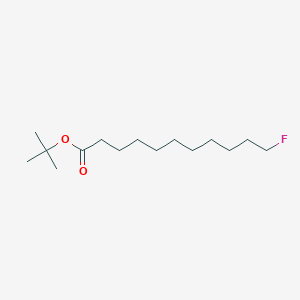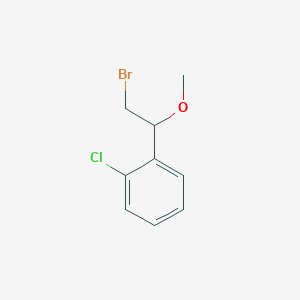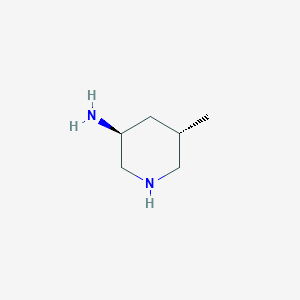
(3S,5S)-5-methylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-5-methylpiperidin-3-amine is a chiral amine compound with significant importance in various fields of chemistry and pharmacology. Its unique stereochemistry, characterized by the (3S,5S) configuration, makes it a valuable building block in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-methylpiperidin-3-amine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method includes the reduction of a suitable precursor, such as a piperidine derivative, using chiral catalysts or reagents. For example, the reduction of (3S,5S)-5-methylpiperidin-3-yl]methanol hydrochloride can be achieved using lithium triethylborohydride followed by deprotection steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-methylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(3S,5S)-5-methylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drugs for neurological disorders.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S,5S)-5-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-methylpiperidin-3-amine: The enantiomer of (3S,5S)-5-methylpiperidin-3-amine, with different stereochemistry.
(3S,5S)-3,5-dimethylmorpholine: A structurally similar compound with a morpholine ring instead of a piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it a valuable compound for the synthesis of enantiomerically pure pharmaceuticals and other specialized chemicals.
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(3S,5S)-5-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-5-2-6(7)4-8-3-5/h5-6,8H,2-4,7H2,1H3/t5-,6-/m0/s1 |
InChI Key |
PQOHPULQDOKUOG-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CNC1)N |
Canonical SMILES |
CC1CC(CNC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one](/img/structure/B13339202.png)
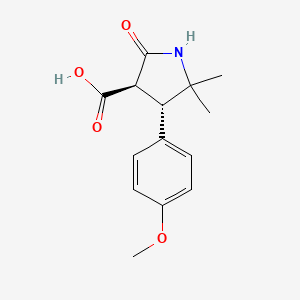
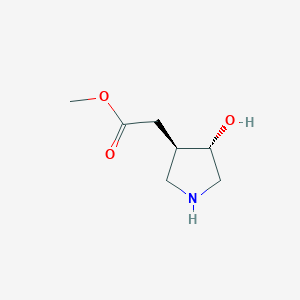
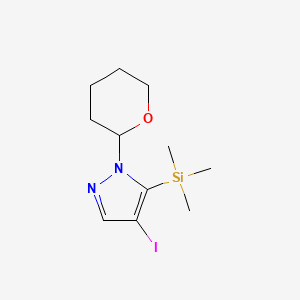
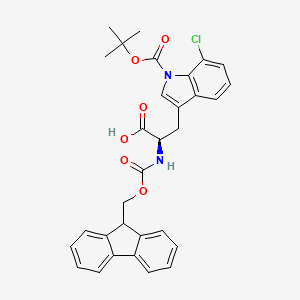

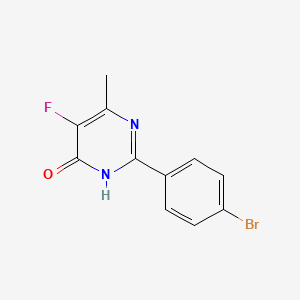

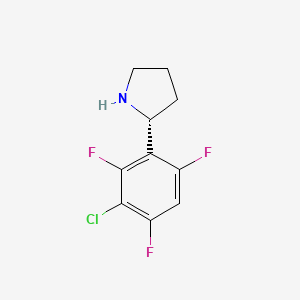
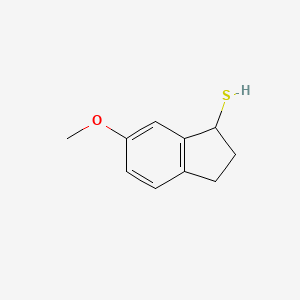
![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol](/img/structure/B13339242.png)
